![molecular formula C14H9BrClFN2O2 B14398450 N-[(4-Bromophenyl)carbamoyl]-2-chloro-5-fluorobenzamide CAS No. 88486-85-5](/img/structure/B14398450.png)
N-[(4-Bromophenyl)carbamoyl]-2-chloro-5-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-Bromophenyl)carbamoyl]-2-chloro-5-fluorobenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromophenyl group, a carbamoyl group, a chloro group, and a fluorobenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Bromophenyl)carbamoyl]-2-chloro-5-fluorobenzamide typically involves the reaction of 4-bromophenyl isocyanate with 2-chloro-5-fluorobenzoic acid. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
N-[(4-Bromophenyl)carbamoyl]-2-chloro-5-fluorobenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and bromo groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, substitution with an amine can yield an aniline derivative.
Oxidation and Reduction Reactions: Oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or amines.
Hydrolysis: The major products are the corresponding carboxylic acid and amine.
科学的研究の応用
N-[(4-Bromophenyl)carbamoyl]-2-chloro-5-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-[(4-Bromophenyl)carbamoyl]-2-chloro-5-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- N-[(4-Bromophenyl)carbamoyl]-2-chlorobenzamide
- N-[(4-Bromophenyl)carbamoyl]-5-fluorobenzamide
- N-[(4-Bromophenyl)carbamoyl]-2-chloro-4-fluorobenzamide
Uniqueness
N-[(4-Bromophenyl)carbamoyl]-2-chloro-5-fluorobenzamide is unique due to the specific combination of functional groups it possesses. The presence of both chloro and fluoro substituents on the benzamide ring, along with the bromophenyl carbamoyl group, imparts distinct chemical and physical properties to the compound. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
88486-85-5 |
|---|---|
分子式 |
C14H9BrClFN2O2 |
分子量 |
371.59 g/mol |
IUPAC名 |
N-[(4-bromophenyl)carbamoyl]-2-chloro-5-fluorobenzamide |
InChI |
InChI=1S/C14H9BrClFN2O2/c15-8-1-4-10(5-2-8)18-14(21)19-13(20)11-7-9(17)3-6-12(11)16/h1-7H,(H2,18,19,20,21) |
InChIキー |
SDDCUDXLHYGOMD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC(=O)NC(=O)C2=C(C=CC(=C2)F)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


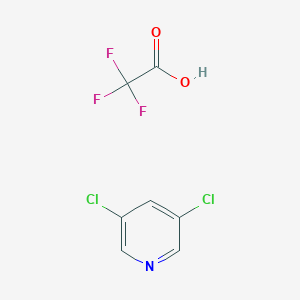
![Ethyl 2-azido-3-{4-[(prop-2-en-1-yl)oxy]phenyl}prop-2-enoate](/img/structure/B14398382.png)
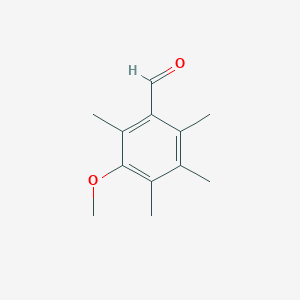
![4-Chloro-2-[(2,5-dimethylphenyl)methanesulfonyl]pyridine](/img/structure/B14398392.png)
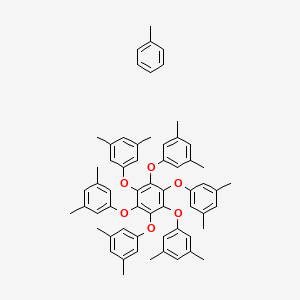
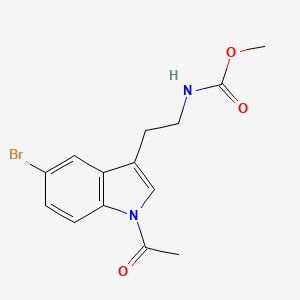
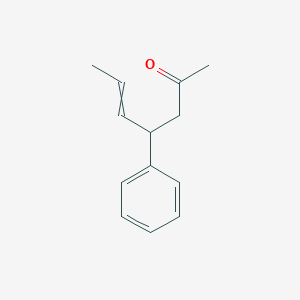
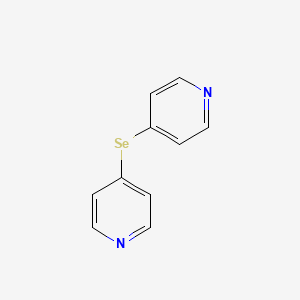
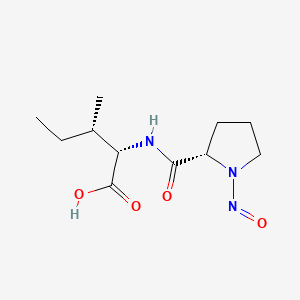
![3-[(3-Methoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14398416.png)
![N-{3-[Bis(3-chloroprop-2-en-1-yl)amino]phenyl}methanesulfonamide](/img/structure/B14398421.png)
![Acetamide, 2-[[(4-methylphenyl)sulfonyl]amino]-N-(2-phenylethyl)-](/img/structure/B14398422.png)
![N-[2-(2,2-Dimethyl-2H-1-benzopyran-6-yl)ethyl]benzamide](/img/structure/B14398431.png)
![N-Cyclopentyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14398436.png)
